molecular formula C25H31NO4 B11222905 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Cat. No.: B11222905
M. Wt: 409.5 g/mol
InChI Key: XOMLEJRQARUTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a decahydroacridine core with multiple substituents, including dimethoxyphenyl and tetramethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate cyclic ketones under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its unique decahydroacridine core and the presence of multiple substituents, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C25H31NO4/c1-24(2)10-15-22(17(27)12-24)21(14-7-8-19(29-5)20(9-14)30-6)23-16(26-15)11-25(3,4)13-18(23)28/h7-9,21,26H,10-13H2,1-6H3

InChI Key

XOMLEJRQARUTCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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